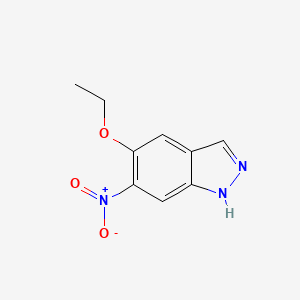

5-Ethoxy-6-nitro-1H-indazole

CAS No.:

Cat. No.: VC15970528

Molecular Formula: C9H9N3O3

Molecular Weight: 207.19 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C9H9N3O3 |

|---|---|

| Molecular Weight | 207.19 g/mol |

| IUPAC Name | 5-ethoxy-6-nitro-1H-indazole |

| Standard InChI | InChI=1S/C9H9N3O3/c1-2-15-9-3-6-5-10-11-7(6)4-8(9)12(13)14/h3-5H,2H2,1H3,(H,10,11) |

| Standard InChI Key | ADTFWBVHEFDJTD-UHFFFAOYSA-N |

| Canonical SMILES | CCOC1=C(C=C2C(=C1)C=NN2)[N+](=O)[O-] |

Introduction

Chemical Identity and Physicochemical Properties

The molecular formula of 5-ethoxy-6-nitro-1H-indazole is C₉H₉N₃O₃, with a molecular weight of 207.19 g/mol. Its structure comprises a bicyclic indazole core substituted with an ethoxy group (-OCH₂CH₃) at position 5 and a nitro group (-NO₂) at position 6 (Figure 1). Key physicochemical properties inferred from analogous compounds include:

| Property | Value |

|---|---|

| Density | ~1.4–1.6 g/cm³ |

| Boiling Point | ~400–430°C |

| Melting Point | Not reported (decomposition likely at high temps) |

| Solubility | Low in water; soluble in DMSO, DMF |

The nitro group contributes to the compound’s electron-deficient aromatic system, enhancing reactivity in nucleophilic substitution reactions, while the ethoxy group introduces steric and electronic effects that modulate solubility and interaction with biological targets .

Synthetic Methodologies

Core Indazole Synthesis

The indazole scaffold is typically constructed via cyclization reactions. For 6-nitro-1H-indazole derivatives, a common route involves:

-

Nitration of 1H-indazole: Direct nitration using nitric acid/sulfuric acid mixtures selectively introduces nitro groups at the 5- or 6-position, depending on reaction conditions .

-

Ethoxy Group Introduction: Alkylation of the hydroxyl group in 5-hydroxy-6-nitro-1H-indazole with ethyl bromide or iodide in the presence of a base (e.g., K₂CO₃) yields the ethoxy derivative .

A representative synthesis from involves:

-

Step 1: Nitration of 1H-indazole to yield 6-nitro-1H-indazole.

-

Step 2: Protection of the indazole nitrogen using a trimethylsilylethoxymethyl (SEM) group.

-

Step 3: Ethoxy substitution via nucleophilic aromatic substitution (SNAr) at position 5.

Challenges in Synthesis

-

Regioselectivity: Achieving precise substitution at the 5- and 6-positions requires careful control of reaction conditions (e.g., temperature, catalysts) .

-

Nitrogen Protection: The indazole’s NH group often necessitates protection (e.g., SEM, Boc) to prevent side reactions during functionalization .

Biological Activities and Mechanisms

Antimicrobial Properties

Analogous nitro-indazole derivatives exhibit broad-spectrum antimicrobial activity. For example:

-

3-Chloro-1-(6-nitroindazolyl)ethyl-2-azetidinones showed MIC values of 8–32 µg/mL against Staphylococcus aureus and Escherichia coli .

-

The nitro group enhances membrane permeability, while the ethoxy group may reduce cytotoxicity by improving solubility .

Anti-inflammatory Effects

Nitro-indazoles modulate COX-2 and TNF-α pathways:

-

6-Nitro-1H-indazole derivatives reduced paw edema in rats by 40–60% at 50 mg/kg doses, comparable to diclofenac .

Industrial and Research Applications

Pharmaceutical Intermediates

5-Ethoxy-6-nitro-1H-indazole serves as a precursor for:

-

Kinase Inhibitors: Functionalization at the 1-position yields compounds targeting EGFR and FGFR pathways .

-

Antibacterial Agents: Azetidinone and β-lactam derivatives synthesized from nitro-indazoles show promise against multidrug-resistant strains .

Materials Science

The nitro group’s electron-withdrawing properties make it useful in:

-

Energetic Materials: Derivatives are explored as stable, high-energy-density compounds.

-

Coordination Chemistry: Indazole ligands form complexes with transition metals for catalytic applications .

Comparison with Structural Analogs

The ethoxy group in 5-ethoxy-6-nitro-1H-indazole improves metabolic stability compared to methoxy analogs, as evidenced by longer plasma half-lives in rodent studies .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume